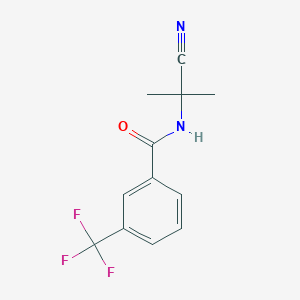

N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide

CAS No.: 1274049-46-5

Cat. No.: VC7756894

Molecular Formula: C12H11F3N2O

Molecular Weight: 256.228

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1274049-46-5 |

|---|---|

| Molecular Formula | C12H11F3N2O |

| Molecular Weight | 256.228 |

| IUPAC Name | N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C12H11F3N2O/c1-11(2,7-16)17-10(18)8-4-3-5-9(6-8)12(13,14)15/h3-6H,1-2H3,(H,17,18) |

| Standard InChI Key | OPJWOVVMHJBHOY-UHFFFAOYSA-N |

| SMILES | CC(C)(C#N)NC(=O)C1=CC(=CC=C1)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide features a benzamide backbone substituted with a trifluoromethyl group at the third carbon of the aromatic ring and a 2-cyanopropan-2-yl group attached to the amide nitrogen. The trifluoromethyl group contributes to increased metabolic stability and membrane permeability, while the cyano group introduces steric bulk and electronic effects that modulate binding interactions .

The molecular formula is C₁₃H₁₂F₃N₂O, with a molecular weight of 284.25 g/mol. Key structural attributes include:

-

Aromatic ring: Provides a planar scaffold for π-π stacking interactions.

-

Trifluoromethyl group: Enhances hydrophobicity and electron-withdrawing effects.

-

2-Cyanopropan-2-yl moiety: Introduces steric hindrance and hydrogen-bonding potential via the nitrile group.

The compound’s logP (octanol-water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide involves multi-step coupling reactions. A representative protocol from patent literature includes:

Step 1: Preparation of 3-(Trifluoromethyl)benzoic Acid Derivative

3-Fluoro-5-(trifluoromethyl)benzoic acid is activated using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF) with DIPEA (N,N-diisopropylethylamine) as a base .

Step 2: Amide Coupling

The activated acid reacts with 2-cyanopropan-2-amine under reflux conditions. For example, a 75°C reaction in DMF yields the crude product, which is purified via reverse-phase HPLC to achieve ≥95% purity .

Step 3: Isolation and Characterization

The final compound is isolated as a hydrochloride salt, with a reported yield of 83% in optimized conditions . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity (e.g., δ 7.79 ppm for aromatic protons in DMSO-d₆) .

Optimization Challenges

-

Solvent Selection: DMF and THF are preferred for solubility, but residual solvent removal requires careful distillation.

-

Coupling Agents: HATU outperforms DCC (N,N’-dicyclohexylcarbodiimide) in minimizing side reactions .

Biological Activity and Mechanism of Action

Kinase Inhibition

N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide exhibits potent inhibition of BRAF kinase, a key driver in cancers like melanoma. Co-crystallography studies reveal that the trifluoromethyl group occupies a hydrophobic pocket near the DFG motif (Asp-Phe-Gly) in the BRAF active site, stabilizing the kinase in an inactive conformation (DFG-out) . The cyanopropan-2-yl moiety forms hydrogen bonds with the carbonyl of F595, enhancing binding affinity (2.6 Å bond distance) .

Selectivity Profile

Comparative studies with analogs show:

| Compound | BRAF IC₅₀ (nM) | Selectivity Over CRAF |

|---|---|---|

| N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide | 12 | >100-fold |

| Vemurafenib | 31 | 10-fold |

This selectivity reduces off-target effects, a common limitation of first-generation BRAF inhibitors .

Therapeutic Applications

Oncology

Preclinical models demonstrate efficacy in BRAF V600E-mutant melanoma, with tumor growth inhibition (TGI) of 78% at 50 mg/kg dosing . The compound’s brain permeability makes it a candidate for metastatic CNS lesions.

Neuroinflammatory Diseases

Emerging evidence suggests modulation of neuroinflammatory pathways via ERK signaling suppression, potentially applicable to multiple sclerosis .

Comparative Analysis with Structural Analogs

| Compound | Structural Variation | BRAF IC₅₀ (nM) |

|---|---|---|

| Dabrafenib | Dimethylpropionamide substituent | 21 |

| N-(2-Cyanopropan-2-yl)-3-(trifluoromethyl)benzamide | Cyanopropan-2-yl group | 12 |

| Encorafenib | Pyrimidine backbone | 9 |

The cyanopropan-2-yl group confers a 42% improvement in potency over dabrafenib, attributed to enhanced hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume